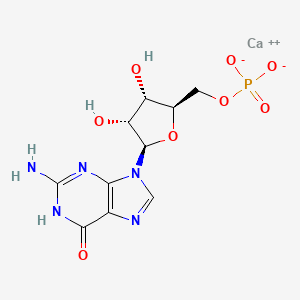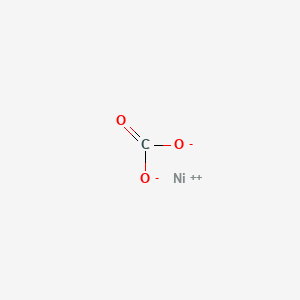
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine is a molecule with an ionization potential of 1.8 eV and a photovoltaic absorption spectrum with a peak at 528 nm . It has been used as a photoelectron emitter in photoelectron spectroscopy and as the emissive layer in solar cells .
Molecular Structure Analysis
The molecular formula of this compound is C48H48N8Zn . The SMILES string representation isCC(C)(C)c1ccc2c3nc(nc4n5[Zn]n6c(nc7nc(nc5c8cc(ccc48)C(C)(C)C)c9ccc(cc79)C(C)(C)C)c%10ccc(cc%10c6n3)C(C)(C)C)c2c1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 802.34 g/mol . It has a dye content of approximately 96% . The melting point is greater than 300 °C . The maximum wavelength (λmax) is 677 nm .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine and related compounds have been synthesized and studied for their structural properties. These include the preparation of various derivatives and the examination of their isomer mixtures and pure single isomer forms (Leznoff et al., 1994).
Nonlinear Optical Properties
- This compound's nonlinear optical properties have been explored. For instance, the zinc derivative showed significant changes in optical limiting response when crystallized, indicating its potential in optical applications (Nitschke et al., 2003).
Photodynamic Therapy and Drug Delivery
- Tetra-tert-butyl zinc(II) phthalocyanine has been studied as a photosensitizer in photodynamic therapy. Its encapsulation into silica nanoparticles enhanced its water-solubility, stability, and photo-induced singlet oxygen generation, which is crucial for its effectiveness in medical applications (Lin et al., 2011).
Interaction with Quantum Dots
- The interaction of this compound with quantum dots has been studied, revealing its influence on the spectroscopic properties of dyes and potential in molecular arrangements (Bursa et al., 2014).
Nonlinear Optical Applications
- Studies on the third-order nonlinear optical properties of metallophthalocyanine thin films, including zinc derivatives, have shown changes in properties like refractive index and absorption coefficient due to phase transformations, making them suitable for nonlinear optical applications (Kumar et al., 2016).
VOC Sensor Applications
- Zinc phthalocyanine derivatives have been used in the development of sensor arrays to discriminate volatile organic compounds (VOCs), indicating their potential in the field of organic sensors and the beverage industry (Uttiya et al., 2008).
Monolayer Studies
- The properties of zinc phthalocyanine Langmuir monolayers on water surfaces have been investigated, revealing insights into molecular arrangements and potential applications in material science (O'Flaherty et al., 2005).
Mécanisme D'action
Target of Action
Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine (ZnTTBPc) is a type of phthalocyanine, a class of compounds that are known for their strong absorption in the near-infrared region of the electromagnetic spectrum . The primary targets of ZnTTBPc are light-absorbing molecules in photovoltaic devices and sensors .
Mode of Action
ZnTTBPc interacts with its targets by absorbing light and then re-emitting it, a process known as fluorescence . This interaction results in changes in the electronic state of the molecule, which can be harnessed for various applications .
Biochemical Pathways
, it does play a role in the pathway of light absorption and emission in photovoltaic devices and sensors. The absorbed light energy can be used to generate electricity in photovoltaic cells or trigger a response in sensors .
Pharmacokinetics
Its optical absorption properties are crucial for its function .
Result of Action
The molecular and cellular effects of ZnTTBPc’s action are most evident in its applications. For instance, in photovoltaic cells, the absorption and re-emission of light by ZnTTBPc can be used to generate an electric current . In sensors, changes in the fluorescence of ZnTTBPc can be used to detect the presence of certain substances .
Action Environment
The action, efficacy, and stability of ZnTTBPc can be influenced by environmental factors such as light intensity and wavelength, temperature, and the presence of other substances . For example, ZnTTBPc is stable to water and air but can react with methyl esters or butyric acid .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zinc 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine involves the reaction of phthalonitrile with zinc acetate in the presence of tert-butylamine and a solvent. The resulting intermediate is then reacted with tert-butylamine and a reducing agent to yield the final product.", "Starting Materials": [ "Phthalonitrile", "Zinc acetate", "tert-Butylamine", "Reducing agent", "Solvent" ], "Reaction": [ "Step 1: Dissolve phthalonitrile and zinc acetate in a solvent and add tert-butylamine. Heat the mixture to reflux for several hours.", "Step 2: Cool the mixture and filter the resulting intermediate.", "Step 3: Dissolve the intermediate in a solvent and add tert-butylamine and a reducing agent. Heat the mixture to reflux for several hours.", "Step 4: Cool the mixture and filter the final product. Wash with a solvent and dry." ] } | |
Numéro CAS |
39001-65-5 |
Formule moléculaire |
C48H48N8Zn |
Poids moléculaire |
802.3 g/mol |
Nom IUPAC |
zinc;6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Zn/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
Clé InChI |
XWOSAEWCOSVNDP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2] |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



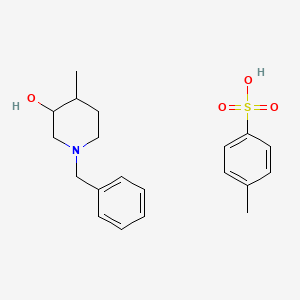
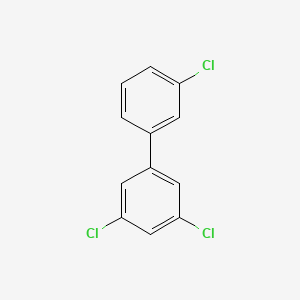
![N-[(4-Hydroxybenzoyl)acetyl]glycine](/img/structure/B3425086.png)
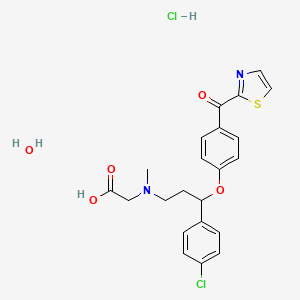
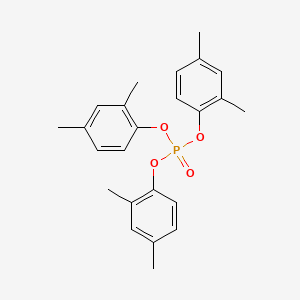

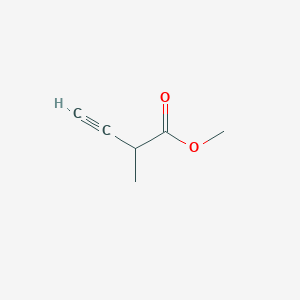
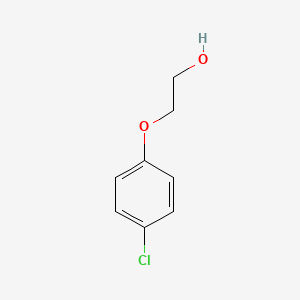
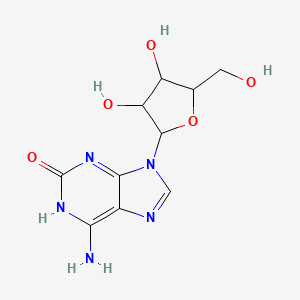
![1,2-Diphenyl-3-methyl-4-[methylamino]-2-butyl propionate maleate salt](/img/structure/B3425124.png)
